molecular formula C12H21NO B7558364 Cyclopentyl-(3-methylpiperidin-1-yl)methanone

Cyclopentyl-(3-methylpiperidin-1-yl)methanone

Cat. No.: B7558364
M. Wt: 195.30 g/mol
InChI Key: ZFDNTBCBDZFPEK-UHFFFAOYSA-N
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Description

Cyclopentyl-(3-methylpiperidin-1-yl)methanone is a chemical compound with a unique structure that combines a cyclopentyl group and a 3-methylpiperidin-1-yl group linked by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(3-methylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.

    Formation of the 3-Methylpiperidin-1-yl Group: This group is usually synthesized via the reduction of a corresponding nitrile or amide, followed by alkylation.

    Linking the Two Groups: The final step involves the formation of the methanone bridge, which can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl-(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl-(3-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Cyclopentyl-(3-methylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:

    Cyclopentyl-(3-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group.

    Cyclopentyl-(3-methylpyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

cyclopentyl-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-10-5-4-8-13(9-10)12(14)11-6-2-3-7-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDNTBCBDZFPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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